![molecular formula C24H32O9 B1197880 16-Glucuronide-estriol CAS No. 1852-50-2](/img/structure/B1197880.png)
16-Glucuronide-estriol
Overview
Description
Synthesis Analysis
The novel synthesis of estriol 16-glucuronide has been achieved through the controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone, followed by the selective glucuronidation of its hydrolyzed product. This methodology presents an efficient route to synthesize this compound, highlighting its importance in understanding estrogen functions and interactions in human pregnancy (Numazawa, Nagaoka, Tsuji, & Osawa, 1981).
Molecular Structure Analysis
The structure of estriol 16-glucuronide, along with its isomers, has been a subject of extensive study. Techniques such as electrospray tandem mass spectrometry, after chemical derivatization, have enabled the differentiation between the isomers of estriol glucuronide. This differentiation is crucial for understanding the specific roles and mechanisms of estriol glucuronides in biological systems (Lampinen-Salomonsson, Bondesson, Petersson, & Hedeland, 2006).
Chemical Reactions and Properties
The antigenic properties of estriol 16-glucuronide have been explored through its conjugation with bovine serum albumin (BSA), demonstrating its specificity and the absence of significant cross-reactions with other estrogen glucuronides. This specificity is pivotal for the development of immunoassays and the study of estrogen metabolism in biological fluids (Nambara, Shimada, Ohkubo, & Niwa, 1982).
Physical Properties Analysis
Field desorption mass spectrometry has been utilized for the analysis of estriol-16α-glucuronide, showcasing the capability to obtain molecular ion peaks of steroid conjugates directly from pregnancy urine. This analysis provides a foundation for determining the molecular weight and understanding the physical properties of estriol-16α-glucuronide and its significance in pregnancy (Adlercreutz, Soltmann, & Tikkanen, 1974).
Chemical Properties Analysis
The enzyme-assisted synthesis and structure characterization of glucuronide conjugates have shed light on the chemical properties of estriol-16-glucuronide. The approach highlights the ability to synthesize and characterize glucuronide conjugates, offering insights into their roles as biomarkers and their metabolic pathways in the human body (Kuuranne, Aitio, Vahermo, Elovaara, & Kostiainen, 2002).
Scientific Research Applications
16-Glucuronide-estriol is a major estrogen involved in human pregnancy. A novel synthesis method for this compound has been developed using controlled stereospecific alkaline hydrolysis and selective glucuronidation (Numazawa, Nagaoka, Tsuji, & Osawa, 1981).
The physiological significance of estriol 3-sulfate 16-glucuronide, an important double conjugate in the feto-placental unit, has been a subject of interest. A radioimmunoassay method for direct determination of this conjugate without hydrolysis or chromatographic separation has been developed (Nambara, Niwa, & Shimada, 1985).
An immunoassay for estriol-16 alpha-glucuronide in pregnancy urine has been described utilizing antibody-enhanced chemiluminescence, demonstrating satisfactory sensitivity, precision, and accuracy (Kohen, Kim, Barnard, & Lindner, 1980).
A quantitative immunoassay for estriol-16-glucuronide using Surface Plasmon Resonance (SPR) sensing has been developed. This assay can be carried out directly on urine samples without complicated sample pretreatment (Jiang, Waterland, Blackwell, & Partridge, 2010).
A specific radioimmunoassay of estriol-16-glucuronide using an antiserum obtained by immunization of rabbits against estriol-16-glucuronide-BSA has been developed. This assay does not require hydrolysis, extraction, or purification, only a dilution of the crude sample, providing a quick and reliable method for measurement (Sugar, Alexander, Dessy, & Schwers, 1977).
Mechanism of Action
Target of Action
16-Glucuronide-Estriol, also known as Estriol glucuronide (E3G), is a natural, steroidal estrogen and the glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various tissues, including the mammary gland . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.
Mode of Action
This compound binds to estrogen receptors, triggering a series of cellular responses. Importantly, estrogen glucuronides can be deglucuronidated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme . As a result, this compound has estrogenic activity via conversion into estrogens .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily found in the urine of pregnant women as a reversibly formed metabolite of estriol
Result of Action
The action of this compound results in the modulation of estrogen-responsive physiological processes. By converting into active estrogens, it can influence various cellular and molecular processes, including cell proliferation, differentiation, and apoptosis. These effects are particularly significant in tissues that express estrogen receptors, such as the mammary gland .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can enhance its conversion into active estrogens . Additionally, factors such as pH, temperature, and the presence of other metabolites can potentially influence its stability, action, and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
16-Glucuronide-estriol is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is β-glucuronidase, which is responsible for deglucuronidating this compound into free estriol. This interaction occurs in tissues that express β-glucuronidase, such as the mammary gland. The deglucuronidation process allows this compound to exert its estrogenic activity by converting into estriol .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of estrogen-responsive genes, thereby modulating cellular functions. In particular, this compound can bind to estrogen receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . This compound also impacts cellular metabolism by influencing the synthesis and degradation of other biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with estrogen receptors. Upon deglucuronidation by β-glucuronidase, the free estriol binds to estrogen receptors, initiating a cascade of molecular events. This binding leads to the activation or inhibition of specific genes, depending on the cellular context. Additionally, this compound can modulate enzyme activity, either by inhibiting or activating enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial estrogenic effects, such as promoting cell growth and differentiation. At high doses, this compound can cause toxic or adverse effects, including disruptions in hormonal balance and metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in the steroid hormone biosynthesis pathway. It is synthesized from estriol through the action of glucuronosyltransferase enzymes, which add a glucuronic acid moiety to estriol. This conjugation increases the solubility of estriol, facilitating its excretion in urine. The metabolic pathway of this compound also involves its conversion back to estriol by β-glucuronidase, allowing it to participate in estrogenic activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its movement into and out of cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biological effects .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGGFDZJFIDPU-JRSYHJKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939935 | |
Record name | Estriol 16-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Estriol-16-Glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1852-50-2 | |
Record name | Estriol 16-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1852-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estriol-16alpha-(beta-D-glucuronide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estriol 16-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estriol 16alpha -(beta -D-glucuronide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Estriol-16-Glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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